Methyl 2-fluoro-4-hydroxybenzoate

Description

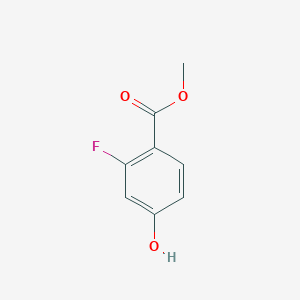

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSPMXSNCAFCFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625798 | |

| Record name | Methyl 2-fluoro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197507-22-5 | |

| Record name | Methyl 2-fluoro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-fluoro-4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical characteristics of Methyl 2-fluoro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-4-hydroxybenzoate is a fluorinated aromatic compound of interest in medicinal chemistry and drug development. Its structure, featuring a benzoate core with fluoro and hydroxyl substitutions, makes it a valuable intermediate in the synthesis of more complex molecules. Notably, it serves as a precursor for compounds designed to inhibit cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes. This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential biological relevance of Methyl 2-fluoro-4-hydroxybenzoate.

Physicochemical Characteristics

Table 1: Physicochemical Properties of Methyl 2-fluoro-4-hydroxybenzoate and Its Isomers

| Property | Methyl 2-fluoro-4-hydroxybenzoate | Methyl 4-fluoro-2-hydroxybenzoate (Isomer) | Methyl 4-fluoro-3-hydroxybenzoate (Isomer) |

| CAS Number | 197507-22-5[1][4] | 392-04-1[5][6] | 214822-96-5 |

| Molecular Formula | C₈H₇FO₃[1][4] | C₈H₇FO₃[6] | C₈H₇FO₃ |

| Molecular Weight | 170.14 g/mol [1][4] | 170.14 g/mol [6] | 170.14 g/mol |

| Appearance | White to Yellow Solid[1] | Solid[6] | Not specified |

| Melting Point | Data not available | 42 °C[5] | Not specified |

| Boiling Point | Data not available | 225 °C[5] | Not specified |

| Solubility | Slightly soluble in water[2][3] | Not specified | Not specified |

| pKa | Data not available | Data not available | Data not available |

Spectral Data

¹H NMR (300 MHz, DMSO-d₆): δ 10.80 (1H, br), 7.73-7.79 (1H, m), 6.61-6.72 (2H, m), 3.79 (3H, s).[2]

Note: 13C NMR and FT-IR spectral data for Methyl 2-fluoro-4-hydroxybenzoate were not available in the reviewed literature. Spectroscopic data for related compounds are often used for comparative purposes in the absence of direct data.

Experimental Protocols

Synthesis of Methyl 2-fluoro-4-hydroxybenzoate

A common method for the synthesis of Methyl 2-fluoro-4-hydroxybenzoate is through the Fischer esterification of 2-fluoro-4-hydroxybenzoic acid.[2]

Reaction:

Caption: Synthesis of Methyl 2-fluoro-4-hydroxybenzoate.

Detailed Methodology:

-

Dissolution: Dissolve 50.0 g of 2-fluoro-4-hydroxybenzoic acid in 700 mL of methanol in a suitable reaction vessel.[2]

-

Catalyst Addition: Carefully add 10 mL of concentrated sulfuric acid to the solution as a catalyst.[2]

-

Reaction: Heat the mixture with stirring at 90°C for 16 hours.[2]

-

Work-up: After the reaction is complete, concentrate the reaction solution under reduced pressure.[2]

-

Purification: Wash the resulting colorless crystals with water and dry to obtain the final product.[2] This procedure has been reported to yield approximately 51 g (94%) of Methyl 2-fluoro-4-hydroxybenzoate.[2]

Purification

The primary purification method described is recrystallization following the reaction work-up, which involves washing the crude product with water. For structurally similar compounds, purification is often achieved by redissolving the crude product in an organic solvent like ethyl acetate, washing with a saturated aqueous sodium bicarbonate solution and then brine, drying the organic phase over anhydrous sodium sulfate, and finally removing the solvent under reduced pressure.[7]

Biological Relevance and Signaling Pathways

Methyl 2-fluoro-4-hydroxybenzoate is a known intermediate in the synthesis of compounds that inhibit cytosolic phospholipase A2α (cPLA2α).[2] cPLA2α is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids. Arachidonic acid is then converted into various pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[8] Inhibition of cPLA2α is therefore a promising therapeutic strategy for a range of inflammatory diseases.[9]

Caption: The cPLA2α signaling pathway and point of inhibition.

Experimental Protocol: cPLA2α Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of synthetic compounds, such as derivatives of Methyl 2-fluoro-4-hydroxybenzoate, on cPLA2α. This assay typically measures the release of a detectable substrate from a phospholipid.

Workflow for cPLA2α Inhibition Assay:

Caption: General workflow for a cPLA2α inhibition assay.

Detailed Methodology (Illustrative Example):

This protocol is based on a common method using a chromogenic substrate.

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., Tris-HCl) at the optimal pH for the enzyme.

-

Reconstitute the cPLA2α enzyme in the assay buffer.

-

Prepare a stock solution of the test inhibitor (e.g., a derivative of Methyl 2-fluoro-4-hydroxybenzoate) in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Prepare the substrate solution (e.g., a phospholipid with a chromogenic or fluorogenic tag).

-

-

Assay Procedure:

-

In a microplate, add the cPLA2α enzyme solution to each well.

-

Add the different concentrations of the test inhibitor to the wells. Include a positive control (a known cPLA2α inhibitor) and a negative control (solvent only).

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction (if necessary, depending on the assay format).

-

Measure the absorbance or fluorescence of the product using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

-

Conclusion

Methyl 2-fluoro-4-hydroxybenzoate is a key building block in the synthesis of potential therapeutic agents, particularly those targeting the cPLA2α-mediated inflammatory pathway. While comprehensive physicochemical data for this specific compound is not fully available, its synthesis is well-documented. The provided protocols and pathway diagrams offer a foundational understanding for researchers and drug development professionals working with this and related compounds. Further characterization of its physical and spectral properties, along with detailed studies of the inhibitory mechanisms of its derivatives, will be crucial for advancing its application in medicinal chemistry.

References

- 1. Methyl 2-fluoro-4-hydroxybenzoate | 197507-22-5 [sigmaaldrich.com]

- 2. METHYL 2-FLUORO-4-HYDROXYBENZOATE | 197507-22-5 [chemicalbook.com]

- 3. Methyl 2-fluoro-4-hydroxybenzoate, 98% | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. CAS # 392-04-1, Methyl 4-fluoro-2-hydroxybenzoate, 4-Fluoro-2-hydroxybenzoic acid methyl ester - chemBlink [ww.chemblink.com]

- 6. Methyl 4-fluoro-2-hydroxybenzoate 392-04-1 [sigmaaldrich.cn]

- 7. METHYL 4-FLUORO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 8. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-fluoro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-4-hydroxybenzoate is a fluorinated aromatic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a benzoate core with fluoro and hydroxyl substitutions, makes it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its identifiers, proposed experimental protocols for its synthesis and analysis, and its role as a key intermediate in the development of therapeutic agents.

Core Identifiers and Physicochemical Properties

Accurate identification of chemical compounds is critical in research and development. The following table summarizes the key identifiers for Methyl 2-fluoro-4-hydroxybenzoate.

| Identifier Type | Data | Source |

| CAS Number | 197507-22-5 | [1] |

| IUPAC Name | Methyl 2-fluoro-4-hydroxybenzoate | N/A |

| Synonym | 2-Fluoro-4-hydroxybenzoic acid methyl ester | [1] |

| Molecular Formula | C₈H₇FO₃ | [1] |

| Molecular Weight | 170.14 g/mol | [1] |

| InChI Key | WYSPMXSNCAFCFV-UHFFFAOYSA-N | N/A |

| SMILES | COC(=O)c1ccc(O)cc1F | N/A |

digraph "Methyl_2_fluoro_4_hydroxybenzoate_Identifiers" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Compound" [label="{Methyl 2-fluoro-4-hydroxybenzoate | C₈H₇FO₃}", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Identifiers" [label="

CAS Number: 197507-22-5 | ];IUPAC Name: Methyl 2-fluoro-4-hydroxybenzoate | SMILES: COC(=O)c1ccc(O)cc1F | InChIKey: WYSPMXSNCAFCFV-UHFFFAOYSA-N"

"Compound" -> "Identifiers" [arrowhead=normal]; }

Caption: Key identifiers for Methyl 2-fluoro-4-hydroxybenzoate.

Synthesis Protocol

Reaction: Esterification of 2-fluoro-4-hydroxybenzoic acid with methanol.

Materials:

-

2-fluoro-4-hydroxybenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-fluoro-4-hydroxybenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the solution while stirring.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-fluoro-4-hydroxybenzoate.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Caption: Proposed workflow for the synthesis of Methyl 2-fluoro-4-hydroxybenzoate.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

A general Reverse-Phase HPLC (RP-HPLC) method can be adapted for the analysis of Methyl 2-fluoro-4-hydroxybenzoate. The following is a proposed starting point for method development.

| Parameter | Suggested Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and water with 0.1% formic or acetic acid |

| Elution | Isocratic or gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25-30 °C |

Method Development Notes: The exact mobile phase composition and gradient profile will need to be optimized to achieve adequate separation from impurities and starting materials. The UV detection wavelength should be optimized based on the UV spectrum of the compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing direct biological activities or involvement in signaling pathways for Methyl 2-fluoro-4-hydroxybenzoate itself. However, its significance lies in its use as a key intermediate in the synthesis of more complex, biologically active molecules.

Role as an Intermediate for cPLA₂α Inhibitors:

Methyl 2-fluoro-4-hydroxybenzoate is a precursor in the synthesis of inhibitors of cytosolic phospholipase A2α (cPLA₂α). cPLA₂α is an enzyme that plays a crucial role in the inflammatory response by releasing arachidonic acid from cell membranes, which is a precursor to pro-inflammatory eicosanoids.[4][5] By serving as a building block for cPLA₂α inhibitors, Methyl 2-fluoro-4-hydroxybenzoate contributes to the development of potential anti-inflammatory therapeutics.

Due to the lack of information on specific signaling pathways for the title compound, a diagram illustrating a potential, though unconfirmed, downstream effect of its derivatives is not provided to avoid speculation.

Conclusion

Methyl 2-fluoro-4-hydroxybenzoate is a valuable chemical intermediate with established identifiers. While specific experimental protocols for this particular isomer are not widely published, standard organic chemistry techniques such as Fischer esterification and RP-HPLC can be readily adapted for its synthesis and analysis. Its primary known utility is in the synthesis of cPLA₂α inhibitors, highlighting its potential in the development of novel anti-inflammatory drugs. Further research into the direct biological effects of this compound may reveal additional therapeutic applications.

References

- 1. METHYL 4-FLUORO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Pharmacophore-based discovery of a novel cytosolic phospholipase A(2)α inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 2-fluoro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformation of Methyl 2-fluoro-4-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited direct experimental data on this specific ester, this guide synthesizes findings from studies on its parent compound, 2-fluoro-4-hydroxybenzoic acid, and related benzoate derivatives. Through an examination of intramolecular interactions and substituent effects, a detailed portrait of the molecule's likely conformational preferences is presented. This document includes a summary of relevant quantitative structural data, detailed experimental protocols for structural elucidation, and visualizations of the analytical workflow and key molecular interactions.

Introduction

Methyl 2-fluoro-4-hydroxybenzoate is a versatile building block in organic synthesis, particularly valued in the development of novel therapeutic agents.[1][2] Its unique substitution pattern, featuring a fluorine atom and a hydroxyl group on a benzoate framework, imparts specific electronic and steric properties that are crucial for its application in medicinal chemistry. Understanding the three-dimensional structure and conformational landscape of this molecule is paramount for predicting its reactivity, molecular recognition properties, and ultimately, its role in the biological activity of larger drug molecules.

Predicted Molecular Structure and Conformation

The conformational preferences of Methyl 2-fluoro-4-hydroxybenzoate are primarily dictated by the interplay of its functional groups: the 2-fluoro, 4-hydroxyl, and methyl ester moieties. The orientation of these groups is largely influenced by the potential for intramolecular hydrogen bonding.

Based on studies of 2-fluoro-4-hydroxybenzoic acid, it is predicted that the most stable conformer of Methyl 2-fluoro-4-hydroxybenzoate will feature an intramolecular hydrogen bond between the hydroxyl group at position 4 and the fluorine atom at position 2 is unlikely due to the distance. However, a significant intramolecular hydrogen bond is expected between the hydroxyl group at the 2-position (if it were a methyl salicylate analog) and the carbonyl oxygen of the ester. In the case of Methyl 2-fluoro-4-hydroxybenzoate, the key interaction is likely to be a weaker intramolecular hydrogen bond between the hydroxyl group at position 4 and the methoxy oxygen of the ester group, or intermolecular hydrogen bonding. The orientation of the methyl ester group relative to the benzene ring is also a key conformational feature.

The presence of the fluorine atom at the 2-position is expected to influence the planarity of the molecule and the acidity of the neighboring protons, which can be observed in NMR spectroscopy.

Quantitative Structural Data

Direct experimental quantitative data for Methyl 2-fluoro-4-hydroxybenzoate is not available. However, data from related compounds such as methyl 4-hydroxybenzoate (methyl paraben) can provide a reasonable approximation for the bond lengths and angles within the core structure. It is important to note that the presence of the 2-fluoro substituent will induce changes in the geometry of the benzene ring and the ester group.

Table 1: Predicted Bond Lengths and Angles (Based on Analogy with Methyl 4-hydroxybenzoate)

| Parameter | Predicted Value |

| C-C (aromatic) | ~1.39 Å |

| C-O (hydroxyl) | ~1.36 Å |

| C-F | ~1.35 Å |

| C-C (ester) | ~1.49 Å |

| C=O (ester) | ~1.21 Å |

| C-O (ester) | ~1.34 Å |

| O-CH3 (ester) | ~1.44 Å |

| C-C-C (aromatic) | ~120° |

| C-C-O (hydroxyl) | ~119° |

| C-C-F | ~119° |

| O=C-O (ester) | ~123° |

| C-O-CH3 (ester) | ~116° |

Note: These values are approximations based on the crystal structure of methyl 4-hydroxybenzoate and are subject to change with the introduction of the 2-fluoro substituent.

Experimental Protocols for Structural Elucidation

To definitively determine the molecular structure and conformation of Methyl 2-fluoro-4-hydroxybenzoate, a combination of experimental techniques would be required. The following protocols are based on standard methodologies used for similar small organic molecules.

X-ray Crystallography

This technique would provide the most precise information on the solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

Protocol:

-

Crystal Growth: Single crystals of Methyl 2-fluoro-4-hydroxybenzoate would be grown, likely through slow evaporation from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the solution-phase conformation.

Protocol:

-

Sample Preparation: A solution of Methyl 2-fluoro-4-hydroxybenzoate is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR (¹H and ¹³C): Standard 1D proton and carbon-13 NMR spectra are acquired to assign the chemical shifts of all atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed to confirm the connectivity of the molecule.

-

2D NOESY: A NOESY experiment is conducted to identify through-space correlations between protons that are close to each other, providing insights into the preferred conformation in solution. For example, a NOE between the methoxy protons and a specific aromatic proton would indicate a particular orientation of the ester group.

Computational Chemistry

In the absence of experimental data, computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for predicting the stable conformers and their relative energies.

Protocol:

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers.

-

Geometry Optimization: The geometries of the identified conformers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermodynamic data.

-

Relative Energy Calculation: The relative energies of the conformers are calculated to determine the most stable structures.

Visualizations

Logical Workflow for Structural Determination

The following diagram illustrates the logical workflow for determining the molecular structure and conformation of Methyl 2-fluoro-4-hydroxybenzoate.

Caption: Logical workflow for the structural determination of Methyl 2-fluoro-4-hydroxybenzoate.

Key Intramolecular Interactions

The following diagram illustrates the key intramolecular interactions that are predicted to influence the conformation of Methyl 2-fluoro-4-hydroxybenzoate.

Caption: Predicted intramolecular hydrogen bonding in Methyl 2-fluoro-4-hydroxybenzoate.

Conclusion

While direct experimental determination of the molecular structure and conformation of Methyl 2-fluoro-4-hydroxybenzoate is not yet reported in the literature, a robust model can be proposed based on data from its parent acid and analogous compounds. The conformation is likely to be influenced by a planar benzene ring and the potential for intramolecular hydrogen bonding between the 4-hydroxyl group and the ester moiety. For drug development professionals and researchers, this predicted structure provides a valuable starting point for molecular modeling, docking studies, and the rational design of new chemical entities. Definitive structural elucidation will require further experimental work employing techniques such as X-ray crystallography and advanced NMR spectroscopy.

References

solubility and stability of Methyl 2-fluoro-4-hydroxybenzoate in various solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility and stability of Methyl 2-fluoro-4-hydroxybenzoate, a key intermediate in organic synthesis. Due to a lack of specific publicly available quantitative data for this compound, this document provides a framework for its characterization. It outlines established experimental protocols for determining thermodynamic solubility and conducting stability testing in accordance with industry standards. Furthermore, for comparative and illustrative purposes, this guide presents detailed solubility and stability data for the structurally similar and well-documented compound, Methylparaben (Methyl 4-hydroxybenzoate). This information is intended to provide researchers with the necessary methodologies and a relevant chemical context for their work with Methyl 2-fluoro-4-hydroxybenzoate.

Introduction

Methyl 2-fluoro-4-hydroxybenzoate (CAS No: 197507-22-5) is a substituted benzoic acid ester. It serves as a valuable intermediate in the synthesis of various compounds, including those with potential therapeutic applications such as inhibitors of cytosolic phospholipase A2α.[1] A thorough understanding of its solubility and stability is critical for its effective use in drug discovery, process development, and formulation.

This guide provides an overview of the known properties of Methyl 2-fluoro-4-hydroxybenzoate and details the standard methodologies for determining its solubility and stability profiles.

Physicochemical Properties of Methyl 2-fluoro-4-hydroxybenzoate

-

Molecular Formula: C₈H₇FO₃

-

Molecular Weight: 170.14 g/mol

-

Appearance: White to yellow solid

-

Purity: Typically available at ≥98%

Solubility Profile

Known Solubility of Methyl 2-fluoro-4-hydroxybenzoate

Publicly available data on the quantitative solubility of Methyl 2-fluoro-4-hydroxybenzoate is limited. Qualitative assessments from suppliers indicate that it is "slightly soluble in water".[1]

Illustrative Solubility Data: Methylparaben

To provide a relevant comparison, the solubility of Methylparaben (Methyl 4-hydroxybenzoate), a structurally analogous, non-fluorinated compound, is presented below. These values can serve as a preliminary guide for solvent selection in studies involving Methyl 2-fluoro-4-hydroxybenzoate.

| Solvent | Temperature (°C) | Solubility ( g/100 g) |

| Water | 25 | ~0.25 |

| Water | 80 | ~2.0 |

| Ethanol | 25 | 52 |

| Methanol | 25 | 59 |

| Propylene Glycol | 25 | 22 |

| Acetone | 25 | 64 |

| Ether | 25 | 23 |

| Benzene | 25 | 0.7 |

| Carbon Tetrachloride | 25 | 0.1 |

| Peanut Oil | 25 | 0.5 |

Data compiled from various sources.[2][3][4]

Stability Profile

Known Stability of Methyl 2-fluoro-4-hydroxybenzoate

Supplier data indicates that Methyl 2-fluoro-4-hydroxybenzoate is stable under recommended storage conditions (room temperature, in a well-closed container).[1] It is noted to be incompatible with oxidizing agents.[1]

Illustrative Stability Data: Methylparaben

Methylparaben exhibits good stability, a key property for its use as a preservative.

-

pH Stability: Aqueous solutions of Methylparaben are stable at a pH range of 3 to 6.[4][5] These solutions can be autoclaved at 120°C for 20 minutes without significant decomposition.[4] At pH levels of 8 or higher, it is subject to rapid hydrolysis.[4]

-

Thermal Stability: The compound is stable up to 80°C.

Experimental Protocols

The following are detailed, generalized protocols for determining the solubility and stability of a compound like Methyl 2-fluoro-4-hydroxybenzoate.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[6][7][8]

Objective: To determine the saturation concentration of Methyl 2-fluoro-4-hydroxybenzoate in a specific solvent at a controlled temperature.

Materials:

-

Methyl 2-fluoro-4-hydroxybenzoate

-

Selected solvents (e.g., water, ethanol, methanol, phosphate buffer at various pH)

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Procedure:

-

Add an excess amount of Methyl 2-fluoro-4-hydroxybenzoate to a known volume of the selected solvent in a sealed flask or vial. The excess solid should be clearly visible.

-

Place the sealed flasks in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

After incubation, allow the samples to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. For accurate results, immediately filter the aliquot using a syringe filter to remove any undissolved microparticles.

-

Dilute the filtered supernatant to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

-

The resulting concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Stability Testing Protocol (ICH Guidelines)

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[9][10][11]

Objective: To evaluate the stability of Methyl 2-fluoro-4-hydroxybenzoate under various environmental conditions to determine its re-test period or shelf life.

Materials:

-

Multiple batches of Methyl 2-fluoro-4-hydroxybenzoate

-

Controlled environment stability chambers

-

Appropriate containers that simulate the proposed storage and distribution packaging

-

Validated stability-indicating HPLC method

Procedure:

-

Method Validation: Develop and validate a stability-indicating HPLC method capable of separating and quantifying Methyl 2-fluoro-4-hydroxybenzoate from its potential degradation products.[12][13][14][15]

-

Batch Selection: Place at least three primary batches of the compound into stability studies.

-

Storage Conditions: Store the samples in controlled stability chambers under the following conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Test at 0, 3, and 6 months.

-

-

Forced Degradation (Stress Testing): To identify potential degradation products and validate the stability-indicating method, subject the compound to stress conditions:

-

Acid Hydrolysis: e.g., 0.1 N HCl at room temperature for 24 hours.

-

Base Hydrolysis: e.g., 0.1 N NaOH at room temperature for 24 hours.

-

Oxidation: e.g., 3% H₂O₂ at room temperature for 30 minutes.

-

Thermal Stress: e.g., 80°C for 7 days.

-

Photostability: Expose to light conditions as per ICH Q1B guidelines.

-

-

Analysis: At each time point, analyze the samples for:

-

Appearance

-

Assay (potency)

-

Degradation products

-

-

Data Evaluation: Evaluate the data to identify any significant changes in the compound's quality over time and establish a re-test period.

Conclusion

While specific quantitative data for the solubility and stability of Methyl 2-fluoro-4-hydroxybenzoate are not widely published, this guide provides the necessary framework for researchers to perform these critical characterizations. The provided experimental protocols for solubility and stability testing are based on established, industry-accepted standards. The comparative data for Methylparaben offers a valuable reference point for initial experimental design. By following these methodologies, researchers can generate the robust data required for the successful application of Methyl 2-fluoro-4-hydroxybenzoate in their research and development endeavors.

References

- 1. enamine.net [enamine.net]

- 2. Methylparaben | 99-76-3 [chemicalbook.com]

- 3. The Cosmetic Chemist [thecosmeticchemist.com]

- 4. Methylparaben CAS#: 99-76-3 [m.chemicalbook.com]

- 5. health.ec.europa.eu [health.ec.europa.eu]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 10. database.ich.org [database.ich.org]

- 11. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. RP-HPLC method for stability assay of methylparaben and sennosides. [wisdomlib.org]

- 15. Develop and Validate a Stability-Indicating HPLC Assay Method for Paracetamol, and parabens in Pharmaceutical Dosages | Sana'a University Journal of Applied Sciences and Technology [journals.su.edu.ye]

A Technical Review of Methyl 2-fluoro-4-hydroxybenzoate and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-4-hydroxybenzoate is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a diverse range of biologically active compounds. Its unique substitution pattern, featuring a fluorine atom ortho to the methyl ester and a hydroxyl group para to the ester, provides a valuable starting point for the development of potent and selective inhibitors of various enzymes and proteins implicated in disease. This technical guide provides a comprehensive review of the synthesis, biological activities, and experimental protocols related to Methyl 2-fluoro-4-hydroxybenzoate and its principal analogs, with a focus on their roles as D-amino acid oxidase (DAAO) inhibitors, heat shock protein 90 (Hsp90) inhibitors, and antimicrobial agents.

Synthesis of Methyl 2-fluoro-4-hydroxybenzoate and Key Analogs

The synthesis of Methyl 2-fluoro-4-hydroxybenzoate is typically achieved through the esterification of 4-fluoro-2-hydroxybenzoic acid. This reaction is commonly carried out in methanol with a catalytic amount of strong acid, such as sulfuric acid.

The core scaffold of Methyl 2-fluoro-4-hydroxybenzoate is a versatile precursor for a variety of heterocyclic compounds. Two prominent classes of analogs derived from this starting material are benzo[d]isoxazol-3-ols and hydroxy-indazole-carboxamides.

General Synthesis of Benzo[d]isoxazol-3-ols

Benzo[d]isoxazol-3-ol derivatives, which have shown significant activity as D-amino acid oxidase (DAAO) inhibitors, can be synthesized from Methyl 2-fluoro-4-hydroxybenzoate. A general synthetic route is outlined below.

Caption: General synthesis of Benzo[d]isoxazol-3-ols.

General Synthesis of Hydroxy-indazole-carboxamides

Hydroxy-indazole-carboxamides, which have been identified as potent Hsp90 inhibitors, can also be synthesized from Methyl 2-fluoro-4-hydroxybenzoate. The synthetic pathway typically involves the formation of a hydrazine intermediate followed by cyclization and amidation.

Caption: General synthesis of Hydroxy-indazole-carboxamides.

Biological Activities and Quantitative Data

Analogs of Methyl 2-fluoro-4-hydroxybenzoate have demonstrated significant inhibitory activity against several important drug targets. The following sections summarize the quantitative data for their activity as DAAO inhibitors, Hsp90 inhibitors, and antimicrobial agents.

D-Amino Acid Oxidase (DAAO) Inhibitors

DAAO is a flavoenzyme that degrades D-serine, a co-agonist of the NMDA receptor. Inhibition of DAAO is a promising therapeutic strategy for neurological disorders such as schizophrenia. Benzo[d]isoxazol-3-ol derivatives synthesized from Methyl 2-fluoro-4-hydroxybenzoate have shown potent DAAO inhibition.

| Compound ID | Structure | Target | IC50 (µM) | Reference |

| 1 | 5-chloro-benzo[d]isoxazol-3-ol | DAAO | Submicromolar | [1] |

| 2 | 1-hydroxy-1H-benzo[d]imidazol-2(3H)-one | Human DAAO | 0.6 | [2] |

| 3 | 4-fluoro-1-hydroxy-1H-benzo[d]imidazol-2(3H)-one | Human DAAO | 0.07 | [2] |

| 4 | 5-fluoro-1-hydroxy-1H-benzo[d]imidazol-2(3H)-one | Human DAAO | 0.2 | [2] |

Heat Shock Protein 90 (Hsp90) Inhibitors

Hsp90 is a molecular chaperone that plays a crucial role in the folding and stability of numerous client proteins, many of which are involved in cancer cell proliferation and survival. Inhibition of Hsp90 is a validated strategy in oncology. Hydroxy-indazole-carboxamide derivatives are a class of Hsp90 inhibitors derived from the Methyl 2-fluoro-4-hydroxybenzoate scaffold.

| Compound ID | Structure | Target/Assay | IC50 (µM) | Reference |

| 5 | Indazole analog | BT474 breast cancer cells | 6.86 | [3] |

| 6 | Indazole analog | JIMT-1 breast cancer cells | 4.42 | [3] |

| 7 | 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)-benzenesulfonamide | Fluorescence Polarization Assay | Low micromolar | [4] |

| 8 | 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)-benzenesulfonamide | SKBr3 breast cancer cells | 29 | [4] |

Antimicrobial Activity

Derivatives of hydroxybenzoic acid have been investigated for their antimicrobial properties. The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 4-O- and 6-substituted-2-hydroxybenzoates against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

| Compound ID | R1 (4-O) | R2 (6-position) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

| 9 | H | H | 125 | >1000 | [5] |

| 10 | Methyl | H | 500 | >1000 | [5] |

| 11 | Allyl | H | 250 | >1000 | [5] |

| 12 | Benzyl | H | 125 | >1000 | [5] |

| 13 | H | Methyl | 250 | >1000 | [5] |

| 14 | Methyl | Methyl | 500 | >1000 | [5] |

| 15 | Allyl | Methyl | 250 | >1000 | [5] |

| 16 | H | Heptyl | 15.6 | >1000 | [5] |

| 17 | Methyl | Heptyl | 31.3 | >1000 | [5] |

| 18 | Benzyl | Heptyl | 3.9 | >1000 | [5] |

Signaling Pathways

D-Amino Acid Oxidase (DAAO) Signaling Pathway

DAAO plays a role in cellular senescence through the production of reactive oxygen species (ROS), which can lead to DNA damage and the activation of the p53-p21 signaling pathway.[6]

References

- 1. Synthesis and biological evaluation of D-amino acid oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of 1-Hydroxy-1H-benzo[d]imidazol-2(3H)-ones as Inhibitors of d-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of indazole inhibitors for heat shock protein 90 as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR study of 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)-arylsulfonamides: Heat shock protein 90 (Hsp90) inhibitors with submicromolar activity in an in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. d-amino acid oxidase promotes cellular senescence via the production of reactive oxygen species | Life Science Alliance [life-science-alliance.org]

Methyl 2-fluoro-4-hydroxybenzoate: A Technical Guide to Safety, Handling, and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes for qualified professionals in research and development. The information provided is compiled from publicly available sources and safety data sheets. It is not exhaustive and may not be complete. The toxicological properties of Methyl 2-fluoro-4-hydroxybenzoate have not been fully investigated.[1] All handling of this chemical should be conducted by trained personnel, adhering to established safety protocols and using appropriate personal protective equipment. Users are responsible for conducting their own risk assessments before use.

Executive Summary

Methyl 2-fluoro-4-hydroxybenzoate (CAS No. 197507-22-5) is a fluorinated aromatic compound used as an intermediate in chemical synthesis. Notably, it serves as a precursor in the preparation of compounds designed to inhibit cytosolic phospholipase A2α (cPLA2α), a key enzyme in inflammatory pathways. While comprehensive toxicological data is not available, existing safety data sheets classify the compound as a skin and eye irritant, and potentially a respiratory irritant. This guide provides a consolidated overview of the known safety, handling, and toxicity information for Methyl 2-fluoro-4-hydroxybenzoate, emphasizing safe laboratory practices and emergency procedures.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of a compound are essential for its safe handling and use in experimental settings.

| Property | Value | Source |

| CAS Number | 197507-22-5 | Fluorochem, Key Organics[1][2] |

| Molecular Formula | C₈H₇FO₃ | Fisher Scientific[3] |

| Molecular Weight | 170.14 g/mol | Fisher Scientific[3] |

| Appearance | White to Yellow Solid/Powder | Sigma-Aldrich |

| Solubility | Slightly soluble in water. | Thermo Scientific[4] |

| Purity | ≥98% (typical) | Sigma-Aldrich |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

Hazard Identification and Classification

Methyl 2-fluoro-4-hydroxybenzoate is classified as hazardous. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

(Source: Fisher Scientific Safety Data Sheet, Key Organics Limited Safety Data Sheet)[1][3]

GHS Pictogram:

Signal Word: Warning [3]

Toxicology Profile

Detailed toxicological studies for Methyl 2-fluoro-4-hydroxybenzoate are limited. Much of the understanding of its potential effects is based on its GHS classification and data from structurally similar compounds.

Acute Toxicity: No quantitative data (e.g., LD50, LC50) is currently available.[1] Carcinogenicity: No data available.[1] Germ Cell Mutagenicity: No data available.[1] Reproductive Toxicity: No data available.[1]

Summary of Toxicological Endpoints:

| Endpoint | Result | Notes |

| Acute Oral Toxicity | No data available | Not fully investigated. |

| Acute Dermal Toxicity | No data available | Not fully investigated. |

| Acute Inhalation Toxicity | No data available | Classified as a potential respiratory irritant (H335).[3] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | Based on GHS classification.[1][3] |

| Eye Damage/Irritation | Causes serious eye irritation (Category 2) | Based on GHS classification.[1][3] |

| Sensitization | No data available | Not fully investigated.[1] |

Potential Mechanism of Action and Biological Activity

Methyl 2-fluoro-4-hydroxybenzoate is used in the synthesis of inhibitors of cytosolic phospholipase A2α (cPLA2α).[4] cPLA2α is a critical enzyme that catalyzes the release of arachidonic acid from membrane phospholipids. Arachidonic acid is a precursor to eicosanoids, a group of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. Inhibition of cPLA2α is a therapeutic strategy for managing inflammatory diseases.[5][6] The diagram below illustrates this hypothetical signaling pathway.

Caption: Hypothetical pathway showing inhibition of cPLA2α by Methyl 2-fluoro-4-hydroxybenzoate derivatives.

Experimental Protocols: Safety and Handling

Due to the lack of detailed toxicological studies, a cautious approach based on standard laboratory protocols for irritant chemicals is mandatory.

General Handling and Storage Protocol

This protocol outlines the essential steps for safely handling and storing Methyl 2-fluoro-4-hydroxybenzoate in a laboratory setting.

-

Risk Assessment: Before handling, perform a full risk assessment, considering the quantities used and the nature of the experiment.

-

Engineering Controls: Handle the compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[3] Ensure that an eyewash station and a safety shower are readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Body Protection: Wear a standard laboratory coat. For tasks with a higher risk of spillage, consider an impervious apron.

-

-

Handling Practices:

-

Storage:

Caption: Standard workflow for the safe handling and storage of Methyl 2-fluoro-4-hydroxybenzoate.

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[3] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice/attention.[1][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][3] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Get medical attention if symptoms occur.[3] |

Fire Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

-

Hazardous Combustion Products: In a fire, toxic fumes may be emitted, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride.[8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Caption: Logical relationship of first aid responses to different routes of exposure.

Conclusion

Methyl 2-fluoro-4-hydroxybenzoate is a valuable research chemical with known hazards, primarily as a skin and eye irritant. The significant gap in comprehensive toxicological data necessitates a highly cautious approach to its handling, storage, and use. All laboratory operations involving this compound must be governed by stringent adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment. Further toxicological investigation is required to fully characterize its safety profile.

References

- 1. staging.keyorganics.net [staging.keyorganics.net]

- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 3. fishersci.pt [fishersci.pt]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. Targeting Cytosolic Phospholipase A2α for Novel Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uprm.edu [uprm.edu]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Methyl 2-fluoro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-fluoro-4-hydroxybenzoate, a key intermediate in the development of pharmaceuticals and fine chemicals. While the specific historical details of its initial discovery are not extensively documented, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry. The unique properties imparted by the fluorine atom make this compound a valuable building block in modern organic synthesis.

Methyl 2-fluoro-4-hydroxybenzoate serves as a crucial precursor for various complex molecules, including D-amino acid oxidase inhibitors and Hsp90 inhibitors.[1][2] This guide details the primary synthesis methodologies, providing quantitative data and step-by-step experimental protocols to support researchers in their laboratory work.

Synthesis Methodologies

The synthesis of Methyl 2-fluoro-4-hydroxybenzoate is most commonly achieved through two primary routes: the esterification of 4-fluoro-2-hydroxybenzoic acid and the ortho-hydroxylation of methyl 4-fluorobenzoate.

1. Esterification of 4-fluoro-2-hydroxybenzoic acid

This is the most direct and widely reported method, involving the reaction of 4-fluoro-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[3][4]

Quantitative Data for Esterification

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. | Yield (%) |

| 4-fluoro-2-hydroxybenzoic acid | 156.11 | 100 | 0.64 | 1.0 | - |

| Methanol | 32.04 | - | - | Solvent | - |

| Concentrated Sulfuric Acid | 98.08 | - | - | Catalyst | - |

| Methyl 2-fluoro-4-hydroxybenzoate | 170.14 | 95 | 0.56 | - | 87 |

Experimental Protocol: Esterification

-

Reaction Setup: A solution of 100 g (0.64 mol) of 4-fluoro-2-hydroxybenzoic acid is prepared in 1 L of methanol in a suitable reaction vessel. The solution is cooled to 0°C using an ice bath.

-

Acid Addition: To the cooled solution, 100 mL of concentrated sulfuric acid is added slowly while maintaining the temperature at 0°C.

-

Reflux: The reaction mixture is allowed to warm to room temperature and then heated to reflux at 70°C for 16 hours.

-

Work-up:

-

Upon completion, the mixture is cooled to room temperature.

-

The excess methanol is removed under reduced pressure.

-

The resulting residue is redissolved in 1 L of ethyl acetate.

-

The organic phase is washed sequentially with 500 mL of saturated aqueous sodium bicarbonate solution and 500 mL of saturated saline solution.[1]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in a vacuum.

-

-

Product Isolation: The final product, methyl 4-fluoro-2-hydroxybenzoate, is obtained as an off-white to light yellow or brown crystalline solid.[1][4]

2. Ruthenium-Catalyzed ortho-Hydroxylation of Methyl 4-fluorobenzoate

This method provides an alternative route starting from Methyl 4-fluorobenzoate, employing a ruthenium catalyst for regioselective hydroxylation.[5]

Quantitative Data for ortho-Hydroxylation

| Reactant/Reagent | Role | Molar Eq. | Yield (%) |

| Methyl 4-fluorobenzoate | Starting Material | 1.0 | 78 |

| Ru(MesCO2)(4,4'-dibromobipyridine)(p-cymene) | Catalyst | 0.025 | - |

| Oxone | Oxidant | 2.0 | - |

| Trifluoroacetic acid / Trifluoroacetic anhydride | Additive | - | - |

Experimental Protocol: ortho-Hydroxylation

-

Reaction Setup: In a sealed tube, the ruthenium catalyst (2.5 mol%), oxone (2.0 eq), and Methyl 4-fluorobenzoate (1.0 eq) are combined.

-

Solvent/Additive Addition: A mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) in a 0.6 mL to 0.4 mL ratio is added.

-

Reaction Conditions: The sealed tube is placed in a pre-heated oil bath at 110°C and stirred until the reaction is complete, as monitored by TLC.[5]

-

Work-up:

-

The reaction is quenched by the addition of ice water.

-

The product is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate and evaporated.

-

-

Purification: The crude product is purified by silica gel column chromatography to yield Methyl 2-fluoro-4-hydroxybenzoate.[5]

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the esterification of 4-fluoro-2-hydroxybenzoic acid.

Caption: Workflow for the Ru-catalyzed ortho-hydroxylation of Methyl 4-fluorobenzoate.

References

Methodological & Application

Application Notes and Protocols: Methyl 2-fluoro-4-hydroxybenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-4-hydroxybenzoate is a versatile aromatic building block increasingly utilized in the field of organic synthesis, particularly in the development of novel therapeutic agents. Its unique substitution pattern, featuring a fluorine atom ortho to the hydroxyl group and a methyl ester para to it, provides a valuable scaffold for the construction of complex heterocyclic systems. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compounds, making it an attractive starting material for drug discovery programs.

These application notes provide detailed protocols for the synthesis of Methyl 2-fluoro-4-hydroxybenzoate and its subsequent use in the preparation of key intermediates for bioactive molecules, including benzo[d]isoxazol-3-ol and indazole derivatives, which have shown promise as D-amino acid oxidase and Hsp90 inhibitors, respectively.

Data Presentation

| Synthesis Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Protocol 1: Synthesis of Methyl 2-fluoro-4-hydroxybenzoate | 4-Fluoro-2-hydroxybenzoic acid | Methyl 2-fluoro-4-hydroxybenzoate | Methanol, Concentrated Sulfuric Acid, Reflux, 16h | 87% | [1] |

| Protocol 2: Synthesis of 6-Fluoro-benzo[d]isoxazol-3-ol | |||||

| Step 2a: Formation of 2-Fluoro-4-hydroxy-N-hydroxy-benzamide (Hydroxamic Acid) | Methyl 2-fluoro-4-hydroxybenzoate | 2-Fluoro-4-hydroxy-N-hydroxy-benzamide | Hydroxylamine hydrochloride, Potassium hydroxide, Methanol, Reflux | Estimated 70-80% | |

| Step 2b: Cyclization to 6-Fluoro-benzo[d]isoxazol-3-ol | 2-Fluoro-4-hydroxy-N-hydroxy-benzamide | 6-Fluoro-benzo[d]isoxazol-3-ol | Polyphosphoric acid, Heat | Estimated 60-70% | |

| Protocol 3: Proposed Synthesis of 5-Fluoro-1H-indazole-3-carboxylic acid | |||||

| Step 3a: O-Triflation | Methyl 2-fluoro-4-hydroxybenzoate | Methyl 2-fluoro-4-(trifluoromethanesulfonyloxy)benzoate | Trifluoromethanesulfonic anhydride, Pyridine, Dichloromethane, 0 °C to rt | High | |

| Step 3b: Hydrazinolysis | Methyl 2-fluoro-4-(trifluoromethanesulfonyloxy)benzoate | 2-Fluoro-4-hydrazinylbenzoic acid | Hydrazine hydrate, Ethanol, Reflux | Moderate | |

| Step 3c: Indazole Ring Formation | 2-Fluoro-4-hydrazinylbenzoic acid | 5-Fluoro-1H-indazole-3-carboxylic acid | Formic acid, Reflux | Moderate |

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-fluoro-4-hydroxybenzoate

This protocol details the esterification of 4-fluoro-2-hydroxybenzoic acid to yield Methyl 2-fluoro-4-hydroxybenzoate.[1]

Materials:

-

4-Fluoro-2-hydroxybenzoic acid (1.0 eq)

-

Methanol (10 volumes)

-

Concentrated Sulfuric Acid (1 volume)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-fluoro-2-hydroxybenzoic acid in methanol at 0 °C.

-

Slowly add concentrated sulfuric acid to the solution while maintaining the temperature at 0 °C.

-

Gradually warm the reaction mixture to room temperature and then heat to reflux (approximately 70 °C) for 16 hours.

-

After cooling to room temperature, concentrate the mixture under reduced pressure to remove the majority of the methanol.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and saturated saline solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 2-fluoro-4-hydroxybenzoate.

Protocol 2: Synthesis of 6-Fluoro-benzo[d]isoxazol-3-ol (a D-amino acid oxidase inhibitor intermediate)

This two-step protocol outlines the conversion of Methyl 2-fluoro-4-hydroxybenzoate to 6-Fluoro-benzo[d]isoxazol-3-ol.

Step 2a: Formation of 2-Fluoro-4-hydroxy-N-hydroxy-benzamide (Hydroxamic Acid)

Materials:

-

Methyl 2-fluoro-4-hydroxybenzoate (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Potassium hydroxide (1.5 eq)

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve Methyl 2-fluoro-4-hydroxybenzoate in methanol.

-

Add a solution of potassium hydroxide in methanol to the flask, followed by the addition of hydroxylamine hydrochloride.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a dilute acid (e.g., HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the hydroxamic acid.

Step 2b: Cyclization to 6-Fluoro-benzo[d]isoxazol-3-ol

Materials:

-

2-Fluoro-4-hydroxy-N-hydroxy-benzamide (1.0 eq)

-

Polyphosphoric acid (PPA)

Procedure:

-

In a reaction vessel, heat polyphosphoric acid to a temperature of approximately 100-120 °C.

-

Carefully add the 2-fluoro-4-hydroxy-N-hydroxy-benzamide to the hot PPA with stirring.

-

Maintain the temperature and monitor the reaction by TLC until the cyclization is complete.

-

Pour the hot reaction mixture onto ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 6-fluoro-benzo[d]isoxazol-3-ol.

Protocol 3: Proposed Synthesis of 5-Fluoro-1H-indazole-3-carboxylic acid (an Hsp90 inhibitor intermediate)

This proposed three-step synthesis provides a potential route to 5-Fluoro-1H-indazole-3-carboxylic acid from Methyl 2-fluoro-4-hydroxybenzoate.

Step 3a: O-Triflation

Materials:

-

Methyl 2-fluoro-4-hydroxybenzoate (1.0 eq)

-

Trifluoromethanesulfonic anhydride (1.1 eq)

-

Pyridine (1.2 eq)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve Methyl 2-fluoro-4-hydroxybenzoate in dichloromethane and cool to 0 °C.

-

Add pyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract with dichloromethane.

-

Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate to give the triflate product.

Step 3b: Hydrazinolysis

Materials:

-

Methyl 2-fluoro-4-(trifluoromethanesulfonyloxy)benzoate (1.0 eq)

-

Hydrazine hydrate (excess)

-

Ethanol

Procedure:

-

Dissolve the triflate in ethanol and add hydrazine hydrate.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization or chromatography.

Step 3c: Indazole Ring Formation

Materials:

-

2-Fluoro-4-hydrazinylbenzoic acid (1.0 eq)

-

Formic acid

Procedure:

-

Heat a mixture of 2-fluoro-4-hydrazinylbenzoic acid in formic acid at reflux.

-

Monitor the reaction for the formation of the indazole ring.

-

After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 5-fluoro-1H-indazole-3-carboxylic acid.

Visualizations

Caption: Synthesis of Methyl 2-fluoro-4-hydroxybenzoate.

Caption: Synthesis of 6-Fluoro-benzo[d]isoxazol-3-ol.

Caption: Proposed synthesis of 5-Fluoro-1H-indazole-3-carboxylic acid.

References

Methyl 2-fluoro-4-hydroxybenzoate: A Key Building Block for the MEK Inhibitor Trametinib

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-4-hydroxybenzoate is a versatile aromatic building block with significant applications in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern, featuring a fluorine atom ortho to the ester and a hydroxyl group para to the ester, provides multiple reactive sites for strategic chemical modifications. This application note details the role of methyl 2-fluoro-4-hydroxybenzoate as a precursor in the synthesis of Trametinib, a potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2. Trametinib is a key therapeutic agent in the treatment of various cancers, particularly melanoma, non-small cell lung cancer, and anaplastic thyroid cancer, that harbor BRAF V600 mutations.

The RAS/RAF/MEK/ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in BRAF or RAS, is a hallmark of many cancers. Trametinib targets and inhibits MEK1 and MEK2, thereby blocking the downstream signaling to ERK and inhibiting tumor cell proliferation. The synthesis of Trametinib relies on the availability of key fluorinated and iodinated intermediates, and this note outlines a plausible and scientifically supported synthetic route starting from methyl 2-fluoro-4-hydroxybenzoate.

Synthetic Application: Multi-step Synthesis of Trametinib

A proposed synthetic pathway from methyl 2-fluoro-4-hydroxybenzoate to the key Trametinib intermediate, 2-fluoro-4-iodoaniline, is outlined below. This is followed by the synthesis of Trametinib.

Part 1: Synthesis of 2-Fluoro-4-iodoaniline from Methyl 2-fluoro-4-hydroxybenzoate

A plausible multi-step synthesis is detailed below, based on established organic chemistry principles.

Experimental Workflow for 2-Fluoro-4-iodoaniline Synthesis

Caption: Proposed synthetic workflow from Methyl 2-fluoro-4-hydroxybenzoate to 2-Fluoro-4-iodoaniline.

Detailed Experimental Protocols:

Step 1: Hydrolysis of Methyl 2-fluoro-4-hydroxybenzoate

-

Protocol: Methyl 2-fluoro-4-hydroxybenzoate is subjected to alkaline hydrolysis. The ester is dissolved in a mixture of methanol and an aqueous solution of sodium hydroxide. The reaction mixture is heated under reflux for several hours. After cooling, the solution is acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid. The product, 2-fluoro-4-hydroxybenzoic acid, is then collected by filtration, washed with cold water, and dried.

-

Quantitative Data: Similar hydrolysis reactions of methyl hydroxybenzoates report yields of 95-99%.[1]

Step 2: Decarboxylation of 2-Fluoro-4-hydroxybenzoic acid

-

Protocol: The decarboxylation of hydroxybenzoic acids can be achieved by heating in a high-boiling point solvent, often with a catalyst. For this substrate, heating in a deep eutectic solvent like choline chloride-urea at around 160-180°C could be effective.[2][3] Alternatively, palladium-catalyzed decarboxylation in a suitable solvent under a hydrogen atmosphere can be employed.[4][5] The resulting 3-fluorophenol can be isolated by distillation or extraction.

-

Quantitative Data: Decarboxylation of 4-hydroxybenzoic acid using a choline chloride-urea deep eutectic solvent has been reported with a phenol yield of 94 mol %.[2][3]

Step 3: Iodination of 3-Fluorophenol

-

Protocol: 3-Fluorophenol is dissolved in a suitable solvent, and an iodinating agent such as iodine monochloride (ICl) is added portion-wise at a controlled temperature. The reaction is typically carried out in the presence of a base to neutralize the formed acid. After the reaction is complete, the mixture is worked up by washing with a reducing agent solution (e.g., sodium bisulfite) to remove excess iodine, followed by extraction and purification by chromatography or recrystallization to yield 3-fluoro-4-iodophenol.

-

Quantitative Data: The iodination of phenols can proceed with high yields, often exceeding 80%.

Step 4: Nitration of 3-Fluoro-4-iodophenol

-

Protocol: 3-Fluoro-4-iodophenol is carefully added to a nitrating mixture of concentrated nitric acid and sulfuric acid at a low temperature (e.g., 0-5°C). The reaction is stirred for a specific period, and then the mixture is poured onto ice. The precipitated product, 2-fluoro-4-iodo-6-nitrophenol, is filtered, washed with water, and can be purified by recrystallization.

-

Quantitative Data: Nitration of similar phenolic compounds can achieve yields in the range of 70-85%.

Step 5: Reduction of 2-Fluoro-4-iodo-6-nitrophenol

-

Protocol: The nitro group is reduced to an amine using catalytic hydrogenation. 2-Fluoro-4-iodo-6-nitrophenol is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is added. The mixture is then subjected to a hydrogen atmosphere at a specific pressure and temperature until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to give the desired product, 2-fluoro-4-iodoaniline.

-

Quantitative Data: Catalytic hydrogenation of nitrophenols to aminophenols is a high-yielding reaction, often with conversions and selectivities exceeding 97%.[6][7]

Part 2: Synthesis of Trametinib from 2-Fluoro-4-iodoaniline

The synthesized 2-fluoro-4-iodoaniline serves as a crucial starting material for the construction of the Trametinib molecule.

Experimental Workflow for Trametinib Synthesis

Caption: Simplified workflow for the synthesis of Trametinib from 2-Fluoro-4-iodoaniline.

Detailed Experimental Protocol (Summary):

The synthesis of Trametinib from 2-fluoro-4-iodoaniline involves several steps, including the formation of a urea derivative, cyclization to form a pyrimidinedione core, and subsequent coupling and modification reactions to build the final complex structure. A key intermediate, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, is first synthesized. This is then reacted with a suitable malonic acid derivative to form a pyrimidinedione ring system. Further synthetic steps lead to the final Trametinib molecule.

Quantitative Data Summary for Trametinib Synthesis and Activity

| Parameter | Value | Reference(s) |

| Synthetic Yields | ||

| Hydrolysis of ester | 95-99% (for similar compounds) | [1] |

| Decarboxylation | ~94% (for 4-hydroxybenzoic acid) | [2][3] |

| Reduction of Nitro Group | >97% conversion and selectivity | [6][7] |

| Biological Activity | ||

| IC50 Values | ||

| MEK1 (cell-free) | 0.92 nM | [6] |

| MEK2 (cell-free) | 1.8 nM | [6] |

| HT-29 (colorectal cancer) | 0.48 nM | [6] |

| COLO205 (colorectal cancer) | 0.52 nM | [6] |

| K-Ras mutant cell lines | 2.2-174 nM | [6] |

| Clinical Efficacy | ||

| Melanoma (BRAF V600E/K) | ||

| Overall Response Rate | 22% (monotherapy) vs 8% (chemotherapy) | [8] |

| 6-month Overall Survival | 81% (monotherapy) vs 67% (chemotherapy) | [8] |

| Overall Response Rate (combo w/ Dabrafenib) | 67% | [8][9] |

| 5-year Overall Survival (combo w/ Dabrafenib) | 34% | [10][11] |

| NSCLC (BRAF V600E) | ||

| Overall Response Rate (combo w/ Dabrafenib) | 61-63% | [12][13] |

| Median Progression-Free Survival (combo w/ Dabrafenib) | 9.7 months | [12][13] |

Mechanism of Action: Inhibition of the RAS/RAF/MEK/ERK Signaling Pathway

Trametinib exerts its therapeutic effect by inhibiting the MEK1 and MEK2 enzymes within the RAS/RAF/MEK/ERK signaling pathway. This pathway is a cascade of proteins that transmits signals from cell surface receptors to the DNA in the nucleus, thereby controlling cell growth and division.

RAS/RAF/MEK/ERK Signaling Pathway and Trametinib Inhibition

Caption: Trametinib inhibits MEK1/2, blocking the RAS/RAF/MEK/ERK signaling pathway and subsequent tumor cell proliferation.

Conclusion

Methyl 2-fluoro-4-hydroxybenzoate is a valuable and versatile starting material for the synthesis of complex pharmaceuticals. As demonstrated through the plausible synthetic route to the MEK inhibitor Trametinib, this building block provides a key structural motif necessary for the development of targeted cancer therapies. The detailed protocols and compiled quantitative data in this application note serve as a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting the importance of strategic synthetic planning and the utility of functionalized aromatic compounds in medicinal chemistry.

References

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. Decarboxylation of Hydroxybenzoic Acids to Phenol Via Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. akjournals.com [akjournals.com]

- 8. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dabrafenib Plus Trametinib for Advanced Melanoma - NCI [cancer.gov]

- 10. Five-Year Outcomes with Dabrafenib plus Trametinib in Metastatic Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dabrafenib/trametinib bests docetaxel for advanced NSCLC in indirect comparison | MDedge [mdedge.com]

- 13. Combination Therapy Approved for Lung Cancers with BRAF Mutations - NCI [cancer.gov]

Application Notes and Protocols: Reactivity of Methyl 2-fluoro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols concerning the reactivity of methyl 2-fluoro-4-hydroxybenzoate with various electrophiles and nucleophiles. This versatile building block is of significant interest in medicinal chemistry and drug development due to its unique electronic and structural features.[1]

Introduction

Methyl 2-fluoro-4-hydroxybenzoate is a key intermediate in the synthesis of a range of biologically active molecules, including D-amino acid oxidase inhibitors and Hsp90 inhibitors.[2] Its reactivity is governed by the interplay of three key functional groups: a phenolic hydroxyl group, a methyl ester, and a fluorine atom on the aromatic ring. The electron-withdrawing nature of the fluorine atom and the methyl ester group, combined with the electron-donating character of the hydroxyl group, dictates the regioselectivity and feasibility of various chemical transformations.

Reactions with Nucleophiles

The primary site for nucleophilic attack is the acidic phenolic hydroxyl group. Additionally, the methyl ester can undergo nucleophilic acyl substitution.

O-Alkylation (Williamson Ether Synthesis)

The hydroxyl group can be readily alkylated under basic conditions via the Williamson ether synthesis to introduce a variety of alkyl or aryl groups.

Diagram: Williamson Ether Synthesis Workflow

Caption: General workflow for the O-alkylation of methyl 2-fluoro-4-hydroxybenzoate.

Experimental Protocol: Synthesis of Methyl 2-fluoro-4-methoxybenzoate

This protocol describes the methylation of the phenolic hydroxyl group.

Materials:

-

Methyl 2-fluoro-4-hydroxybenzoate

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

-

N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of methyl 2-fluoro-4-hydroxybenzoate (1.0 eq) in DMF or acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add dimethyl sulfate or methyl iodide (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

-

After completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Reactant | Product | Reagents | Solvent | Yield | Reference |

| Methyl 2-fluoro-4-hydroxybenzoate | Methyl 2-fluoro-4-methoxybenzoate | K₂CO₃, (CH₃)₂SO₄ | DMF | ~90% | Adapted from general Williamson ether synthesis protocols.[3][4] |

O-Acylation

The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding ester.

Experimental Protocol: Synthesis of Methyl 4-acetoxy-2-fluorobenzoate

Materials:

-

Methyl 2-fluoro-4-hydroxybenzoate

-

Acetyl chloride or Acetic anhydride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM)

-

1M HCl

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve methyl 2-fluoro-4-hydroxybenzoate (1.0 eq) in dichloromethane.

-

Add pyridine or triethylamine (1.5 eq) and cool the mixture to 0 °C.

-

Slowly add acetyl chloride or acetic anhydride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

-

Purify by recrystallization or column chromatography.